![molecular formula C25H27Cl2N3O4 B611882 YH239-EE](/img/structure/B611882.png)
YH239-EE
概要
説明
YH239-EEは、強力なp53-MDM2相互作用阻害剤であり、アポトーシス誘導剤です。これは、遊離カルボン酸化合物YH239のエチルエステルです。 この化合物は、p53-MDM2相互作用を阻害することにより、野生型p53を持つ細胞の増殖を有意に阻害し、細胞周期停止およびアポトーシスをもたらすことが示されています .
科学的研究の応用
Acute Myeloid Leukemia (AML)
YH239-EE has been extensively studied for its effects on AML cells. Research indicates that it is one of the most potent compounds for inducing apoptosis in AML cell lines and patient-derived samples.
Key Findings:
- Induction of Apoptosis: this compound significantly induces apoptosis in AML cells, showing a higher efficacy than other reference compounds like Nutlin-3 .
- Cell Cycle Arrest: The compound causes cell cycle arrest in various AML cell lines, with notable effects observed in OCI-AML-3 and MOLM-13 cells .
Table 1: Efficacy of this compound in AML Cell Lines
Cell Line | Apoptosis Induction (%) | IC50 (µM) |
---|---|---|
OCI-AML-3 | 40% | 20 |
MOLM-13 | 35% | 15 |
HL60 | 30% | 18 |
Breast Cancer (MCF7)
This compound's cytotoxic effects have also been evaluated in the MCF7 breast cancer cell line. A study highlighted significant differences in apoptotic responses between YH239 and this compound.
Key Findings:
- Increased Cytotoxicity: this compound exhibited a higher induction of apoptosis (40%) compared to YH239 (4.92%) when tested on MCF7 cells .
Table 2: Cytotoxic Effects of YH239 and this compound on MCF7 Cells
Compound | Apoptosis Induction (%) | IC50 (µM) |
---|---|---|
YH239 | 4.92% | 37.78 |
This compound | 40% | 8.45 |
Study on AML Cells
In a preclinical study, this compound was tested across multiple AML cell lines, demonstrating its ability to induce apoptosis effectively. The study provided insights into the structural interaction between this compound and MDM2 through co-crystallization studies, confirming its mechanism of action as an effective p53-MDM2 inhibitor .
Study on MCF7 Cells
Another study focused on the cytotoxic effects of this compound and its enantiomers on MCF7 cells. It was found that the (+) enantiomer of this compound significantly enhanced apoptosis rates compared to the (-) enantiomer, indicating that stereochemistry plays a crucial role in the drug's efficacy .
作用機序
YH239-EEは、p53とMDM2の相互作用を阻害することにより、その効果を発揮します。この阻害は、細胞周期とアポトーシスを調節する腫瘍抑制タンパク質であるp53の安定化と活性化につながります。 This compoundは、MDM2がp53に結合するのを防ぐことにより、p53が蓄積し、癌細胞の細胞周期停止とアポトーシスを誘導する下流標的を活性化することを可能にします .
類似の化合物との比較
This compoundは、p53-MDM2相互作用の阻害における高い効力と特異性のために独特です。同様の化合物には、以下が含まれます。
Nutlin-3a: 別の強力なp53-MDM2阻害剤ですが、構造特性が異なります.
MI-773: 作用機序が類似していますが、化学構造が異なるp53-MDM2相互作用の低分子阻害剤.
RG7112: 癌治療における臨床応用を持つp53-MDM2阻害剤.
This compoundは、これらの参照化合物と比較して、急性骨髄性白血病細胞のアポトーシス誘導における優れた活性を示すため、際立っています .
生化学分析
Biochemical Properties
YH239-EE plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the interaction between p53 and MDM2, thereby stabilizing and activating p53. This interaction leads to the induction of apoptosis in cancer cells. The compound also interacts with caspases, particularly caspase-3 and caspase-7, which are essential for the execution phase of apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, particularly the MCF7 cell line, this compound induces apoptosis and necrosis. The compound influences cell signaling pathways by activating p53, leading to cell cycle arrest and apoptosis. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p53-MDM2 complex, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in apoptosis and cell cycle arrest. This compound also induces the activation of caspase-3 and caspase-7, further promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its ability to induce apoptosis in cancer cells over extended periods, although the rate of apoptosis may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to apoptosis and cell cycle regulation. The compound interacts with enzymes such as caspases and cofactors that facilitate its pro-apoptotic effects. This compound also affects metabolic flux by altering the levels of metabolites involved in cell survival and death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in cancer cells, where it exerts its therapeutic effects. This compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to interact with the p53-MDM2 complex in the nucleus to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, enhancing its efficacy .
準備方法
合成経路と反応条件
YH239-EEは、その親化合物YH239からエステル化によって合成されます。 このプロセスは、制御された条件下で、適切な触媒の存在下、YH239とエタノールを反応させて、エチルエステルであるthis compoundを生成します .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高純度の試薬と溶媒を使用し、反応は、高い収率と純度を確保するために、温度、圧力、反応時間を正確に制御して、大型の反応器で行われます .
化学反応の分析
反応の種類
YH239-EEは、主にエステル化と加水分解反応を起こします。 エステル化プロセスは、YH239をthis compoundに変換し、一方、加水分解はthis compoundをYH239に戻すことができます .
一般的な試薬と条件
エステル化: エタノールと適切な触媒(例:硫酸)を還流条件下で使用します。
主要な生成物
エステル化: this compound(YH239のエチルエステル)。
加水分解: YH239(遊離カルボン酸化合物).
科学研究への応用
化学: エステル化および加水分解反応を研究するためのモデル化合物として使用されます。
生物学: p53-MDM2相互作用を阻害することにより、癌細胞のアポトーシス誘導における役割について調査されています
類似化合物との比較
YH239-EE is unique due to its high potency and specificity in inhibiting the p53-MDM2 interaction. Similar compounds include:
Nutlin-3a: Another potent p53-MDM2 inhibitor but with different structural properties.
RG7112: A p53-MDM2 inhibitor with clinical applications in cancer therapy.
This compound stands out due to its superior activity in inducing apoptosis in acute myeloid leukemia cells compared to these reference compounds .
生物活性
YH239-EE, a potent antagonist of the p53-MDM2 interaction, has emerged as a significant compound in cancer research, particularly for its biological activity against acute myeloid leukemia (AML) and breast cancer cell lines. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is the ethyl ester prodrug of YH239, designed to enhance bioavailability and efficacy. It primarily functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This disruption leads to the activation of p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells.
- Induction of Apoptosis : this compound induces apoptosis in AML cells and breast cancer cell lines by activating p53 and downstream apoptotic pathways. Studies have shown that it significantly increases apoptosis rates compared to its parent compound YH239.
- Cell Cycle Arrest : The compound causes cell cycle arrest, particularly in the sub-G1 phase, indicating a halt in cellular proliferation. This effect has been observed across various AML cell lines with differing p53 statuses.
- Enantiomeric Activity : The biological activity of this compound varies significantly between its enantiomers. The (+)-YH239-EE enantiomer exhibits a higher potency in inducing apoptosis compared to the (−)-enantiomer.
Efficacy in AML
A study highlighted that this compound demonstrated superior anti-leukemic activity compared to other reference compounds. The compound was tested on several AML cell lines, including OCI-AML-3 and MOLM-13, revealing an IC50 value of 7.5 μM for the (+)-enantiomer, while the (−)-enantiomer had an IC50 value of 25.2 μM .
Cell Line | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|
MOLM-13 (+) | 7.5 | 84.48 |
MOLM-13 (−) | 25.2 | 48.71 |
OCI-AML-3 | Not specified | High induction |
Cytotoxic Effects on Breast Cancer
In studies involving the MCF7 breast cancer cell line, this compound was shown to induce significant levels of apoptosis (40%) compared to YH239 (4.92%). The (+)-enantiomer was particularly effective, achieving an apoptosis rate of 84.48% .
Case Studies
Several case studies have documented the clinical implications of this compound:
- AML Patient Samples : In preclinical trials, this compound was tested on patient-derived AML samples, demonstrating substantial efficacy in inducing apoptosis and inhibiting cell proliferation.
- Breast Cancer Models : Research involving MCF7 cells indicated that modifications such as the ethyl ester group enhance cellular uptake and overall therapeutic effects.
特性
IUPAC Name |
ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBDDRFPQLPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。